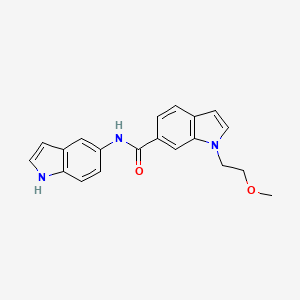

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Description

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-1-(2-methoxyethyl)indole-6-carboxamide |

InChI |

InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-14-2-3-16(13-19(14)23)20(24)22-17-4-5-18-15(12-17)6-8-21-18/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |

InChI Key |

NSPKYIVJVOORGE-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Indole-6-Carboxylic Acid

The introduction of the 2-methoxyethyl group onto the indole nitrogen is achieved via nucleophilic alkylation. This step is analogous to methods described for similar indole derivatives.

General Procedure :

-

Reagents : 1H-indole-6-carboxylic acid, 2-methoxyethyl bromide, base (e.g., NaH or KOH).

-

Solvent : DMF or THF.

-

Conditions : Room temperature to reflux.

Mechanistic Insight :

The indole nitrogen undergoes deprotonation under basic conditions, enabling nucleophilic substitution with 2-methoxyethyl bromide. This reaction is critical for introducing the methoxyethyl group at the N1 position.

Carboxamide Bond Formation

The carboxamide linkage is formed via coupling of the activated carboxylic acid with 5-amino-1H-indole. Common activation strategies include carbodiimide-mediated coupling (e.g., EDCI/HOBt or BOP/DIPEA).

General Procedure :

-

Reagents : 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid, 5-amino-1H-indole, coupling agent (e.g., EDCI/HOBt), base (e.g., DIPEA).

-

Solvent : DMF or dichloromethane.

Detailed Preparation Methods

Alkylation of Indole-6-Carboxylic Acid

Step 1: Synthesis of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid

-

Substrate Preparation : 1H-indole-6-carboxylic acid is dissolved in anhydrous DMF.

-

Base Addition : Sodium hydride (NaH) is added slowly under nitrogen to deprotonate the indole nitrogen.

-

Alkylation : 2-methoxyethyl bromide is introduced dropwise, and the mixture is stirred at 60°C for 6–12 hours.

-

Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography.

Activation and Coupling

Step 2: Coupling with 5-Amino-1H-indole

-

Activation : 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid is treated with EDCI and HOBt in DMF.

-

Amine Addition : 5-amino-1H-indole is added, followed by DIPEA to neutralize HCl byproducts.

-

Reaction : The mixture is stirred at room temperature for 12–24 hours.

-

Purification : The product is precipitated with water, filtered, and recrystallized from ethanol.

Yield : ~50–60% (estimated from comparable couplings).

Data Tables

Table 1: Comparative Analysis of Coupling Reagents

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| EDCI/HOBt/DIPEA | DMF | RT | 50–60 | |

| BOP/DIPEA | DMF | RT | 45–55 | |

| DCC/DMAP | DCM | 0–RT | 30–40 |

Note : EDCI/HOBt provides superior yields and milder conditions compared to DCC/DMAP.

Table 2: Key Reaction Parameters for Alkylation

Challenges and Considerations

-

Regioselectivity : Ensuring the 2-methoxyethyl group attaches exclusively to the N1 position.

-

Byproducts : Potential dimerization during coupling or over-alkylation of the indole.

-

Purity : The need for rigorous purification to remove unreacted starting materials and coupling byproducts (e.g., ureas) .

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide shows promise in anticancer research. Indoles are known for their ability to interact with various biological targets, influencing pathways involved in cancer progression.

- Mechanism of Action : The compound's structure allows it to bind effectively to specific proteins involved in tumor growth and apoptosis. Molecular docking studies have indicated its potential to inhibit enzymes that facilitate cancer cell proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity.

- Case Study : A study demonstrated that derivatives of indole compounds can inhibit bacterial growth by targeting bacterial enzymes, which may also apply to this compound .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy.

| Structural Feature | Biological Activity | Impact on Efficacy |

|---|---|---|

| Dual indole structure | Enhanced receptor binding | Increased selectivity for target proteins |

| Methoxyethyl substituent | Improved solubility | Better bioavailability in biological systems |

| Carboxamide group | Facilitates hydrogen bonding | Increases interaction with biological targets |

Binding Affinity Studies

Binding affinity studies are essential for determining how effectively this compound interacts with various receptors.

- Findings : Research has shown that modifications in the substituents of the indole moiety can significantly alter binding affinity, which is critical for drug design .

In Vivo Models

In vivo studies using animal models have been conducted to evaluate the therapeutic potential of this compound.

- Example : A study revealed that similar indole derivatives could modulate inflammatory responses in neurodegenerative disease models, suggesting potential applications in treating conditions like multiple sclerosis .

Conclusion and Future Directions

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research should focus on:

- Further elucidating its mechanisms of action.

- Conducting extensive SAR studies to optimize its pharmacological properties.

- Exploring its efficacy in clinical trials to validate its therapeutic potential.

The unique structural characteristics of this compound position it as a valuable scaffold for developing new drugs targeting various diseases, particularly cancer and infectious diseases.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Cancer Indole Derivatives

- A6 (N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide) & A15 (N-(1H-Indol-5-yl)-4-sulfamoylbenzamide)

- Structural Differences : Replace the 2-methoxyethyl group in the target compound with sulfonamide-linked phenyl groups.

- Activity : A6 and A15 exhibit synergistic cytotoxicity with doxorubicin in breast cancer cells, suppressing tumor growth via apoptosis induction. The sulfonamide group enhances solubility and binding to cancer-associated proteins like carbonic anhydrases .

- Key Contrast : The target compound’s methoxyethyl group may improve membrane permeability compared to sulfonamides, but its anti-cancer efficacy remains unverified.

Lipid-Lowering Indole Carboxamides

- N-(Benzoylphenyl)-5-Methoxy/Chloro-1H-Indole-2-Carboxamides (Compounds 8–12, 15, 16, 18) Structural Differences: Feature a single indole ring with a benzoylphenyl group at position 2, unlike the dual indole system in the target compound. Activity: Demonstrated significant lipid-lowering effects in hyperlipidemic models, likely through PPAR-α/γ modulation .

MAO-B Inhibitors (6a–6c)

- N-(1-(3-Fluorobenzoyl)-1H-Indol-5-yl)-2-Nitroisonicotinamide (6a)

- Structural Differences : Incorporate fluorobenzoyl and nitroisonicotinamide groups instead of methoxyethyl and carboxamide-linked indole.

- Activity : Potent MAO-B inhibitors (IC₅₀ < 50 nM) protect against oxidative stress in neurodegenerative models .

- Key Contrast : The target compound’s lack of electron-withdrawing groups (e.g., fluorine or nitro) may reduce MAO-B affinity but improve CNS penetration due to lower polarity.

CFTR Modulators (Tezacaftor/VX-661)

- (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-Dihydroxypropyl)-6-Fluoro-2-(1-Hydroxy-2-Methylpropan-2-yl)-1H-Indol-5-yl)Cyclopropanecarboxamide

- Structural Differences : Contains a cyclopropane-carboxamide, difluorobenzodioxol, and multiple hydroxyl groups, unlike the target compound’s simpler substituents.

- Activity : Clinically approved for cystic fibrosis, enhancing CFTR protein folding and function .

- Key Contrast : The target compound’s absence of cyclopropane and fluorine groups limits its utility in CFTR modulation but may reduce metabolic instability.

Data Table: Structural and Functional Comparison

Biological Activity

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a synthetic compound belonging to the indole family, notable for its dual indole structure and carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

- Molecular Formula : C20H19N3O2

- Molecular Weight : 333.4 g/mol

- Structure : The compound features two indole moieties and a methoxyethyl substituent, which enhances its solubility and potential biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Binding Affinity : Molecular docking studies indicate that this compound has a significant binding affinity to specific enzymes and receptors, which is crucial for understanding its mechanism of action in antimicrobial and anticancer activities.

- Pharmacological Targets : The compound may interact with phosphodiesterase (PDE) enzymes, which play a role in various physiological functions. PDE inhibitors have been shown to impact cell growth, apoptosis, and other critical processes in cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that indole derivatives can suppress tumor growth through several mechanisms:

- Induction of Apoptosis : Compounds similar to this indole derivative have been documented to induce apoptosis in cancer cells by modulating pathways involving cGMP and PDE5 .

- Cell Growth Arrest : Elevated levels of PDE5 expression are associated with the progression of various cancers. Targeting this pathway may enhance therapeutic outcomes in cancer treatment .

Neuroprotective Effects

Indoles are also recognized for their neuroprotective properties. The methoxyethyl substitution may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To highlight the unique features of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methoxyindole | Structure | Simple methoxy substitution; less complex than target compound. |

| 3-Indolylpropionic Acid | Structure | Contains a propionic acid moiety; known for neuroprotective effects. |

| Indole-3-carbinol | Structure | Exhibits anti-cancer properties; derived from cruciferous vegetables. |

The dual indole structure and specific methoxyethyl substitution of this compound may enhance its solubility and bioavailability compared to simpler indoles, positioning it as a promising candidate for further pharmacological exploration.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, including this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through modulation of the cGMP pathway .

- Neuroprotective Studies : Research has indicated that similar indole compounds can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

- Molecular Docking Studies : Computational analyses have shown promising interactions between this compound and key receptors involved in cancer progression, providing insights into its mechanism of action .

Q & A

Q. What are the standard synthetic routes for N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves coupling indole derivatives via carboxamide linkages. For example, analogous compounds are synthesized by reacting substituted indoles with activated carbonyl intermediates (e.g., using carbodiimide coupling agents). Post-synthesis, purity is validated via:

- HPLC (≥95% purity threshold).

- NMR Spectroscopy : Confirm absence of unreacted starting materials (e.g., δ 7.5–8.5 ppm for aromatic protons in indole rings) .

- HRMS : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₃O₂: 348.1709) .

Q. How is the structural conformation of this compound characterized, particularly the orientation of the 2-methoxyethyl substituent?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles (e.g., C–O–C bond angles ~110° for methoxy groups) .

- 2D NMR (COSY, NOESY) : Identifies through-space interactions between the methoxyethyl chain and adjacent protons on the indole core .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Kinase Inhibition Assays : Test against cancer-related kinases (e.g., Bcl-2/Mcl-1) using fluorescence polarization .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can synthetic yields be optimized for the methoxyethyl-substituted indole intermediate?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of indole precursors .

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in carboxamide formation .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min, 85% yield) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

- Methodological Answer :

- Dynamic NMR Studies : Identify rotational barriers in the methoxyethyl chain causing signal splitting .

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian 09) with experimental NMR data to validate assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogues of this compound?

- Methodological Answer :

- Fragment-Based Design : Replace the 2-methoxyethyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on target binding .

- Pharmacophore Modeling : Use Schrödinger Suite to map hydrogen-bond acceptors (e.g., carboxamide oxygen) critical for activity .

Q. How to address low solubility in aqueous buffers during in vivo studies?

- Methodological Answer :

- Prodrug Modification : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity .

- Nanoparticle Encapsulation : Use PEGylated liposomes for sustained release (e.g., 150 nm particles, 90% encapsulation efficiency) .

Analytical and Mechanistic Questions

Q. What advanced techniques confirm target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., Bcl-2) after compound treatment .

- Click Chemistry Probes : Incorporate alkyne tags into the compound for pull-down assays and target identification via LC-MS/MS .

Q. How to elucidate the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- LC-MS/MS Metabolite Profiling : Identify Phase I metabolites (e.g., hydroxylation at C-5 of indole) using human liver microsomes and NADPH cofactors .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Data Contradiction Analysis

Q. How to interpret conflicting IC₅₀ values across different cell lines?

- Methodological Answer :

- Transcriptomic Profiling : Compare expression levels of putative targets (e.g., Bcl-2) via RNA-seq in sensitive vs. resistant lines .

- Membrane Permeability Assays : Measure intracellular accumulation using fluorescent analogs (e.g., confocal microscopy with Cy5-labeled compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.